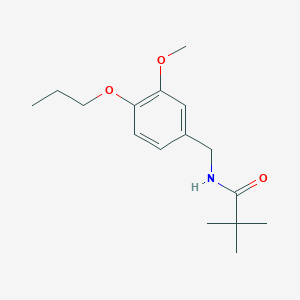
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PD153035, is a synthetic compound that belongs to the quinazoline family. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in cancer research. PD153035 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival.
作用機序
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone works by selectively inhibiting the activity of EGFR tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival. When EGFR is activated by ligand binding, it undergoes autophosphorylation, which leads to the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting EGFR tyrosine kinase activity, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone blocks these downstream signaling pathways and inhibits cell growth and survival.
Biochemical and Physiological Effects:
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways and the induction of apoptosis. In addition, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for the growth and metastasis of tumors.
実験室実験の利点と制限
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool. It is a highly selective inhibitor of EGFR tyrosine kinase, which allows for the specific inhibition of this pathway without affecting other signaling pathways. In addition, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a reversible inhibitor, which allows for the study of the effects of EGFR inhibition on cell growth and survival over time. However, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone also has some limitations. It has low solubility in water, which can limit its use in certain experimental systems. In addition, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has poor bioavailability, which can limit its use in animal models.
将来の方向性
There are several future directions for the study of 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of research is the investigation of the effects of EGFR inhibition on the tumor microenvironment, including the immune system and the extracellular matrix. Finally, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone could be used in combination with other targeted therapies or chemotherapy to improve the efficacy of cancer treatment.
合成法
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-methoxybenzaldehyde with isopropylamine to form the corresponding Schiff base. This intermediate is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 2-chloroacetyl chloride to form the quinazoline ring system. Finally, the resulting compound is treated with trifluoroacetic acid to remove the protecting group and form 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone.
科学的研究の応用
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in cancer research. EGFR is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapeutic agent for various types of cancer, including breast, lung, and head and neck cancer.
特性
IUPAC Name |
2-(2-methoxyphenyl)-3-propan-2-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)20-17(14-9-5-7-11-16(14)22-3)19-15-10-6-4-8-13(15)18(20)21/h4-12,17,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAGMOAQCZNCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-3-(propan-2-yl)-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5914551.png)
![N-(2,5-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914555.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914556.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914564.png)
![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)


![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)
